Methyl 5-bromo-2-fluoro-4-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRZJJNEXLYOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628995 | |
| Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478374-76-4 | |
| Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate and Analogues
Direct Esterification and Transesterification Approaches to Benzoate (B1203000) Esters
The final step in many synthetic sequences to produce Methyl 5-bromo-2-fluoro-4-methylbenzoate is the esterification of its corresponding carboxylic acid, 5-bromo-2-fluoro-4-methylbenzoic acid. This transformation is most commonly achieved through direct acid-catalyzed esterification.
A prevalent method is the Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. evitachem.com This method is effective, often providing high yields, though it can require extended reaction times. evitachem.com
Alternatively, for substrates that may be sensitive to strong acids, other reagents can be employed. The conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol, provides a milder route to the methyl ester.
Transesterification, the conversion of one ester to another, is a less common approach for this specific compound but remains a viable strategy in broader organic synthesis. It would involve reacting a different ester of 5-bromo-2-fluoro-4-methylbenzoic acid with methanol, typically under acid or base catalysis.
Aromatic Substitution Strategies for Bromination and Fluorination
The precise placement of the bromine and fluorine atoms on the aromatic ring is critical and is governed by the principles of electrophilic and nucleophilic aromatic substitution. The order of these steps is crucial for achieving the correct isomer.
Electrophilic Aromatic Bromination and its Regioselectivity
Electrophilic aromatic bromination is a key step in the synthesis of this compound and its precursors. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In the synthesis of related compounds, such as 5-bromo-2-methylbenzoic acid, the bromination of 2-methylbenzoic acid in the presence of sulfuric acid shows high selectivity for the desired 5-bromo isomer. google.com
For a precursor like 2-fluoro-4-methylbenzoic acid, the directing effects of the substituents align to favor bromination at the C-5 position. The fluorine atom at C-2 is an ortho, para-director, and the methyl group at C-4 is also an ortho, para-director. Both groups, therefore, activate the C-5 position towards electrophilic attack. Simultaneously, the carboxyl group at C-1 is a meta-director, also directing the incoming electrophile to the C-5 position. This alignment of directing effects makes the bromination of 2-fluoro-4-methylbenzoic acid a highly regioselective reaction. Similarly, the bromination of o-fluorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid and DCM yields 2-fluoro-5-bromobenzoic acid. google.com
| Precursor | Brominating Agent | Product | Reference |
| 2-Methylbenzoic Acid | Bromine/Sulfuric Acid | 5-Bromo-2-methylbenzoic acid | google.com |
| o-Fluorobenzoic Acid | NBS/Sulfuric Acid | 2-Fluoro-5-bromobenzoic acid | google.com |
Nucleophilic Aromatic Fluorination and Related Mechanisms
Introducing the fluorine atom often occurs earlier in the synthetic sequence, as direct fluorination of a heavily substituted ring can be challenging. A common strategy involves a Sandmeyer-type reaction on an appropriately substituted aniline (B41778) precursor.
For instance, a synthetic route can begin with p-toluidine (B81030) (4-methylaniline). google.com Through a sequence of nitration, bromination, and reduction, 2-amino-4-bromo-5-methylaniline can be prepared. This intermediate can then undergo a diazotization reaction, followed by fluorination (e.g., using the Balz-Schiemann reaction with fluoroboric acid or by using hexafluorophosphoric acid and sodium nitrite (B80452) google.com), to introduce the fluorine atom. A patent describes a method for preparing 5-bromo-3-fluoro-2-methylbenzoate from methyl 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite. google.com
Another example involves the synthesis of 2-fluoro-4-bromotoluene, which starts with para-toluidine and proceeds through nitration, diazotization, bromo-substitution, reduction, and finally diazotization and fluorination to yield the desired fluorinated intermediate. google.com
Introduction of the Methyl Group via Directed Lithiation or Alkylation Reactions
In most synthetic pathways leading to this compound, the methyl group is incorporated from the start, using a precursor like p-toluidine google.com or 2-fluoro-4-methylbenzoic acid. Introducing a methyl group onto a pre-functionalized benzene ring via methods like Friedel-Crafts alkylation can be complicated by the existing substituents, which can deactivate the ring or lead to undesired side reactions.
However, directed ortho-metalation (lithiation) is a powerful tool for regioselective functionalization. For example, in the synthesis of related isoquinolinones, 5-fluoro-2-methylbenzoic acid undergoes lithiation, demonstrating that functional groups can be used to direct metallation to a specific position for subsequent reaction. ossila.com While not a direct method for methylation in this specific target molecule's common syntheses, it illustrates a relevant strategy for introducing substituents with high control.
Multi-step Synthetic Sequences from Simpler Precursors
The synthesis of this compound is typically accomplished through a multi-step process, starting from more readily available chemicals. These sequences combine the individual reactions of esterification, bromination, and fluorination in a logical order to build the target molecule.
Derivatization from Substituted Benzoic Acids
A common and practical approach is to start with a substituted benzoic acid and perform further modifications.
A representative synthesis could start from 2-fluoro-4-methylbenzoic acid . This precursor already contains the required fluoro and methyl groups in the correct relative positions. The synthesis would proceed via two main steps:
Electrophilic Bromination : As discussed in section 2.2.1, the bromination of 2-fluoro-4-methylbenzoic acid is expected to occur selectively at the C-5 position due to the combined directing effects of the existing substituents. This would yield 5-bromo-2-fluoro-4-methylbenzoic acid .
Esterification : The resulting carboxylic acid is then esterified with methanol, typically using an acid catalyst, to afford the final product, This compound . evitachem.com
Synthesis from Substituted Anilines via Diazotization-Halogenation
A foundational method for introducing halides onto an aromatic ring is the Sandmeyer reaction, a type of diazotization-halogenation. This process begins with the conversion of an aromatic amine (aniline) to a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium group is then displaced by a halogen using a copper(I) salt.
A relevant example is the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate, an isomer of the title compound. chemicalbook.com In this procedure, methyl 2-amino-4-fluoro-5-methylbenzoate is treated with sodium nitrite and hydrobromic acid at 0°C to form the intermediate diazonium salt. chemicalbook.com Subsequent addition of copper(I) bromide facilitates the replacement of the diazonium group with bromine, yielding the desired product. chemicalbook.com A similar diazotization-iodination reaction is used to convert 2-amino-4-bromo-5-fluorobenzoic acid methyl ester into 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, demonstrating the versatility of this method for introducing different halogens. google.com
The Balz-Schiemann reaction is a related pathway used specifically for fluorination. In this method, the diazonium salt is prepared and then complexed with a fluorinated species, such as hexafluorophosphoric acid, to form a diazonium hexafluorophosphate (B91526) salt. google.com Gentle thermal decomposition of this salt then yields the fluoro-aromatic compound. google.com
Table 1: Examples of Diazotization-Halogenation Reactions for Benzoate Analogues
| Starting Material | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, HBr (48%) 2. CuBr | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% | chemicalbook.com |
| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | 1. NaNO₂, H₂SO₄ 2. KI or NaI | Methyl 4-bromo-5-fluoro-2-iodobenzoate | 72-87% | google.com |
| 2-Methyl-3-amino-5-bromobenzoic acid methyl ester | 1. NaNO₂, H₂SO₄ 2. HPF₆ | 5-Bromo-3-fluoro-2-methylbenzoate | Not specified | google.com |
Conversion from Substituted Benzonitriles or Halotoluenes
The synthesis of aromatic esters like this compound can also be approached by modifying existing substituted aromatic precursors, such as halotoluenes or benzonitriles. A key precursor for the title compound is 5-Bromo-2-fluoro-4-methylbenzonitrile. bldpharm.com This benzonitrile (B105546) can be converted to the final product through hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), followed by esterification.
A common route to prepare such benzonitriles is through the cyanation of an aryl halide. For instance, methyl 4-bromo-5-fluoro-2-iodobenzoate can be converted to methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com This transformation, a Rosenmund–von Braun reaction, is typically achieved by heating the aryl halide with a cyanide source, such as cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a polar aprotic solvent like N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF). google.com
Table 2: Cyanation of Methyl 4-bromo-5-fluoro-2-iodobenzoate
| Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| CuCN | NMP | 80 | 5 | Not specified | google.com |
| CuCN | DMF | 60 | 10 | Not specified | google.com |
| Zn(CN)₂ | NMP | 120 | 2 | Not specified | google.com |
Catalytic Methods in the Synthesis of this compound
Modern organic synthesis relies heavily on catalytic methods to achieve efficient and selective bond formations. For a multifunctional molecule like this compound, palladium and copper catalysts are instrumental in the precise construction of its architecture.
Palladium-Catalyzed Coupling Reactions in Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in aromatic systems. acs.org These reactions involve three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov
While a direct synthesis of this compound using a specific palladium-catalyzed coupling is not prominently detailed, these methods are fundamental to creating its precursors or analogues. For example, a Suzuki-Miyaura coupling could be used to introduce the methyl group by reacting a dibromo-fluoro-benzoate precursor with a methylboronic acid derivative. Similarly, other coupling reactions, such as those involving organosilicon nih.gov or organoaluminum nih.gov reagents, offer versatile pathways to functionalize the aromatic ring with high precision and functional group tolerance. The development of advanced precatalysts ensures high efficiency and broad applicability for these transformations in both academic and industrial settings. acs.org
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Typical Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | C-C bond formation (aryl-aryl, aryl-alkyl) | acs.org |
| Hiyama | Organosilicon compounds | C-C bond formation, fluoride (B91410) activated | nih.gov |
| Negishi | Organozinc compounds | C-C bond formation | nih.gov |
| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O bond formation | acs.org |
Copper-Mediated Transformations
Copper-based reagents and catalysts play a significant role in the synthesis of halogenated aromatic compounds. As mentioned previously, copper(I) bromide is a classic stoichiometric reagent in the Sandmeyer reaction for converting diazonium salts into aryl bromides. chemicalbook.com
More recently, copper has been central to the development of novel fluorination reactions. researchgate.net Copper-mediated nucleophilic fluorination of arylstannanes has been demonstrated as a viable method for introducing fluorine, including radioisotopes like ¹⁸F, into complex molecules under mild conditions. nih.gov This transformation is compatible with a wide range of functional groups and has been successfully automated for clinical radiotracer production. nih.gov The mechanism is believed to proceed through a transmetalation of the aryl group from tin to copper, followed by fluorination. The reaction rate and yield are significantly influenced by the choice of copper salt, ligand, and solvent. nih.gov Furthermore, copper-catalyzed fluorination of aryl bromides using a silver fluoride (AgF) source has also been developed, highlighting the ongoing innovation in this area. rsc.org This process implicates a Cu(I)/Cu(III) catalytic cycle, where a directing group on the substrate can be essential for stabilizing the copper species and facilitating the reaction. rsc.org
Optimization of Reaction Conditions and Yields in Scalable Synthesis
Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and reproducibility.
For the synthesis of this compound and its analogues, several parameters are critical. In the diazotization-halogenation sequence, controlling the temperature is crucial. The formation of the diazonium salt is performed at low temperatures (0 to -10°C) to prevent its premature decomposition. chemicalbook.comgoogle.com The choice of solvent and the method of post-reaction workup are also vital for isolating a pure product. For example, a large-scale preparation of 5-bromo-3-fluoro-2-methylbenzoate specifies using dimethylbenzene for the decomposition step to prevent the solvent from participating in the reaction, followed by column chromatography to achieve high purity. google.com
In catalytic reactions, optimization involves screening catalysts, ligands, solvents, bases, and temperatures. The copper-mediated fluorination of arylstannanes provides an excellent case study. nih.gov Initial investigations using copper(II) triflate (Cu(OTf)₂) and potassium fluoride (KF) gave a modest yield. nih.gov The addition of a phase-transfer catalyst like 18-crown-6 (B118740) improved the yield. nih.gov Further optimization revealed that using a pyridine (B92270) ligand in a solvent like dimethylacetamide (DMA) at elevated temperatures significantly enhanced the reaction's efficiency. nih.gov
The table below, derived from studies on a related fluorination, illustrates how systematic variation of parameters can lead to an optimized process.
Table 4: Optimization of Cu-Mediated Nucleophilic Fluorination of an Arylstannane
| Entry | Copper Source | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ | None | CH₃CN | 60 | 42 | nih.gov |
| 2 | Cu(OTf)₂ | 18-crown-6 | CH₃CN | 60 | 55 | nih.gov |
| 3 | Cu(OTf)₂ | Pyridine | DMA | 140 | Optimal (not specified) | nih.gov |
*Data adapted from a study on the fluorination of an arylstannane precursor, demonstrating the principles of optimization applicable to related syntheses. nih.gov
Similarly, in cyanation reactions, the choice of cyanide source (e.g., CuCN vs. Zn(CN)₂), solvent (NMP vs. DMF), and temperature can dramatically affect the reaction time and outcome, necessitating careful optimization for any specific substrate. google.com
Chemical Reactivity and Transformation Studies of Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond in methyl 5-bromo-2-fluoro-4-methylbenzoate is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the aryl bromide, generally making it more susceptible to oxidative addition in cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The aryl bromide functionality is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of similar 5-bromo-2-fluorobenzoic acid derivatives suggests that the Suzuki-Miyaura coupling would proceed efficiently at the bromide position. researchgate.net The reaction is anticipated to be highly selective for the C-Br bond over the C-F bond under standard conditions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | Not reported |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 90-110 | Not reported |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not reported |
| This table represents typical conditions for Suzuki-Miyaura coupling of related aryl bromides; specific data for this compound is not available. |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process is a powerful tool for the formation of carbon-carbon double bonds. The reaction of this compound with various alkenes is expected to occur selectively at the C-Br bond.
| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-120 | Not reported |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMAc | 120-140 | Not reported |
| Cyclohexene | Pd(PPh₃)₄ | NaOAc | NMP | 110-130 | Not reported |
| This table represents typical conditions for Heck reactions of related aryl bromides; specific data for this compound is not available. |
Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is widely used for the synthesis of aryl alkynes.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. This is a crucial method for the synthesis of arylamines.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the aryl bromide is generally challenging due to the strength of the C-Br bond and the electron-rich nature of the aromatic ring. However, under specific conditions, such as with highly activated substrates or the use of strong nucleophiles and catalysts, substitution can occur. For instance, reactions with certain nitrogen nucleophiles can be facilitated by copper catalysis (Ullmann condensation) or palladium catalysis (Buchwald-Hartwig amination, as mentioned above).
Reductive Debromination Studies
The selective removal of the bromine atom can be achieved through reductive debromination. This transformation is useful for introducing a hydrogen atom at that position, which can be a strategic step in a multi-step synthesis. Common methods for reductive debromination of aryl bromides include catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents such as ammonium (B1175870) formate. electrochemsci.org The electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid has been studied, showing that the C-Br bond is cleaved preferentially over the C-Cl bond, a principle that would apply to the target molecule's C-F bond as well. electrochemsci.org
Reactivity of the Aryl Fluoride (B91410) Moiety
The carbon-fluorine bond is the strongest single bond to carbon, making the aryl fluoride moiety generally less reactive than the aryl bromide towards many transformations, particularly oxidative addition in cross-coupling reactions. However, the fluorine atom can participate in other types of reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While the C-F bond is strong, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), especially when there are electron-withdrawing groups ortho or para to the fluorine. In this compound, the ester group is in the ortho position, which can facilitate SNAr reactions. In such reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. nih.gov This provides a pathway to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring. d-nb.info
Formation of Organofluorine Compounds
This compound can serve as a precursor for the synthesis of more complex organofluorine compounds. umich.edusioc.ac.cndiva-portal.org The fluorine atom can be retained in the final product while other parts of the molecule are modified. For example, transformations of the ester group or cross-coupling reactions at the bromide position would yield new fluorinated molecules with potential applications in medicinal chemistry and materials science, where the presence of fluorine can significantly alter the biological and physical properties of the molecule.
Transformations Involving the Benzoate (B1203000) Ester Group
The reactivity of the ester functional group in this compound is a central aspect of its chemistry, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols or aldehydes.
The hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental organic transformation. In the case of this compound, this reaction would yield 5-bromo-2-fluoro-4-methylbenzoic acid. This transformation is typically carried out under basic or acidic conditions.
Under basic conditions, a process known as saponification, the ester is treated with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like water or a water-alcohol mixture. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid. Studies on the hydrolysis of various methyl benzoates have shown that this reaction is generally efficient. For instance, the hydrolysis of methyl benzoates can be achieved in slightly alkaline solutions (e.g., 2% KOH) at elevated temperatures (200–300 °C) to afford the corresponding benzoic acids. psu.edursc.org The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the aromatic ring of the target molecule, is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by the hydroxide ion.
Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid or hydrochloric acid in the presence of water, is another viable method. quora.com This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. quora.com The reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, an excess of water is often used. tcu.edu
A patent describing the preparation of 5-bromo-2-chlorobenzoic acid reports the hydrolysis of the corresponding ethyl ester using a 30% sodium hydroxide solution, followed by acidification with concentrated hydrochloric acid, achieving a high yield. google.com This suggests that similar conditions would be effective for the hydrolysis of this compound.
Table 1: General Conditions for Hydrolysis of Methyl Benzoates
| Catalyst/Reagent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|
| 2% KOH | Water | 200–300 °C | Benzoic Acid Derivative | psu.edursc.org |
| H₂SO₄/HCl | Water | Reflux | Benzoic Acid Derivative | quora.com |
| 30% NaOH, then HCl | Water/Toluene | 40–55 °C | 5-bromo-2-chlorobenzoic acid | google.com |
Transesterification is a process where the ester group of one compound is exchanged with an alcohol to form a new ester. For this compound, this would involve reacting it with a different alcohol (R'OH) to produce the corresponding R' ester of 5-bromo-2-fluoro-4-methylbenzoic acid and methanol (B129727). This reaction can be catalyzed by either an acid or a base. ucla.edu
In acid-catalyzed transesterification, a proton source activates the carbonyl group of the methyl ester, making it more electrophilic. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. To favor the formation of the desired product, the reactant alcohol is often used in large excess to shift the equilibrium. ucla.edu
Base-catalyzed transesterification typically employs a strong base, such as an alkoxide corresponding to the reactant alcohol (e.g., sodium ethoxide for reaction with ethanol). The alkoxide acts as a potent nucleophile, attacking the ester carbonyl. This method is generally faster than the acid-catalyzed process. ucla.edu The choice of catalyst and reaction conditions can be influenced by the presence of other functional groups in the molecule. Given the stability of the bromo, fluoro, and methyl groups under these conditions, both acid and base-catalyzed transesterification should be applicable to this compound.
Recent research has also explored the use of solid catalysts for transesterification reactions, which can offer advantages in terms of catalyst separation and reuse. researchgate.netresearchgate.net
Table 2: General Catalysts for Transesterification of Methyl Benzoates
| Catalyst Type | Example | Driving Force | Reference |
|---|---|---|---|
| Acid | H₂SO₄ | Excess of reactant alcohol | ucla.edu |
| Base | NaOR' | Use of a strong nucleophile | ucla.edu |
| Solid Catalyst | Maghemite-ZnO | Heterogeneous catalysis | researchgate.net |
The ester group of this compound can be reduced to either a primary alcohol, (5-bromo-2-fluoro-4-methylphenyl)methanol, or an aldehyde, 5-bromo-2-fluoro-4-methylbenzaldehyde. The outcome of the reduction depends on the choice of the reducing agent and the reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. The reaction typically involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. This process requires anhydrous conditions as LiAlH₄ reacts violently with water.
For the selective reduction of an ester to an aldehyde, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this transformation at low temperatures. DIBAL-H is a bulky reducing agent that can deliver one hydride equivalent to the ester. At low temperatures (e.g., -78 °C), the tetrahedral intermediate formed upon hydride addition is stable and does not collapse to the aldehyde until aqueous workup. This allows for the isolation of the aldehyde as the major product.
A study on binary reducing agents demonstrated that a mixture of dichloroindium hydride (HInCl₂) and diisobutylaluminum hydride (DIBAL-H) can be used for the tandem reduction of bifunctional compounds. rsc.org For example, methyl 4-(bromomethyl)benzoate (B8499459) could be selectively reduced to [4-(bromomethyl)phenyl]methanol or, through a tandem reduction, to p-tolylmethanol depending on the hydride system used. rsc.org This suggests that careful selection of the reducing agent could allow for selective transformations of this compound.
Table 3: Reducing Agents for the Transformation of Benzoate Esters
| Reducing Agent | Product | General Conditions | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous solvent (e.g., THF, ether) | General knowledge |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Low temperature (e.g., -78 °C) | General knowledge |
| Dichloroindium hydride (HInCl₂) / DIBAL-H | Alcohol/Aldehyde | Varies depending on desired selectivity | rsc.org |
Reactions of the Methyl Group on the Aromatic Ring
The methyl group attached to the aromatic ring of this compound is also a site for various chemical transformations, including oxidation and benzylic functionalization.
The methyl group of an alkylbenzene can be oxidized to a carboxylic acid group under vigorous conditions. libretexts.org A common reagent for this transformation is hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification. libretexts.org This reaction would convert this compound into 5-bromo-2-fluorobenzene-1,4-dicarboxylic acid methyl ester. The reaction proceeds via a free radical mechanism at the benzylic position. msu.edu It is noteworthy that any alkyl chain attached to a benzene (B151609) ring is typically oxidized back to a carboxylic acid group under these conditions. libretexts.org
Selective oxidation of the methyl group to an aldehyde can be more challenging but can be achieved using specific reagents under controlled conditions. For instance, enzymatic oxidation has been shown to selectively convert aromatic methyl groups to aldehydes. acs.org Another approach involves the use of milder chemical oxidants, though this can sometimes lead to a mixture of products. Visible light photoredox catalysis has also been employed for the benzylic oxidation of alkyl aryls to the corresponding carbonyl compounds. nih.gov
The benzylic position of the methyl group is susceptible to free radical substitution reactions. A common and synthetically useful transformation is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This reaction would convert the methyl group into a bromomethyl group, yielding Methyl 5-bromo-2-fluoro-4-(bromomethyl)benzoate. This product is a valuable intermediate for further nucleophilic substitution reactions.
Recent advances in C-H functionalization have provided a range of methods for introducing various groups at the benzylic position. rsc.orgrsc.orgnih.govacs.org These methods often employ transition metal catalysts or photoredox catalysis to generate a benzylic radical, which can then be trapped by a variety of reagents to form new C-C, C-N, or C-O bonds. nih.govrsc.orgrsc.org For example, visible-light-mediated organocatalysis can be used for the direct C-H functionalization of toluene derivatives. nih.govacs.org These modern methods offer a powerful toolkit for the selective functionalization of the methyl group in this compound.
Table 4: Reagents for Benzylic Functionalization
| Reagent/Catalyst System | Transformation | Product Type | Reference |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Oxidation | Carboxylic Acid | libretexts.org |
| N-Bromosuccinimide (NBS), initiator | Bromination | Bromomethyl Derivative | General knowledge |
| Photoredox catalyst, various reagents | C-C, C-N, C-O bond formation | Varied functionalized products | nih.govrsc.orgrsc.org |
Chemo- and Regioselectivity in Multi-functionalized Systems
The reactivity of this compound is governed by the interplay of its four distinct functional groups: a methyl ester, a fluorine atom, a bromine atom, and a methyl group attached to the benzene ring. This substitution pattern presents interesting challenges and opportunities in terms of chemo- and regioselectivity, where a reagent can selectively react with one functional group or at a specific position over others. Research, primarily documented in patent literature for the synthesis of complex pharmaceutical intermediates, sheds light on the selective transformations possible with this compound.
The primary sites for chemical modification on this compound are the carbon-bromine (C-Br) bond, the benzylic methyl group, and the carbon-fluorine (C-F) bond. The methyl ester group is generally less reactive under conditions typically used to modify the other sites.
Chemoselectivity at the Benzylic Position
A notable example of chemoselectivity is the selective functionalization of the 4-methyl group. In the synthesis of intermediates for glucose-sensitive albumin-binding derivatives, the methyl group of this compound has been successfully brominated under free-radical conditions. This transformation occurs while the aryl bromide, aryl fluoride, and methyl ester functionalities remain intact, highlighting the selective reactivity of the benzylic position under these specific conditions.
For instance, treatment of this compound with N-bromosuccinimide (NBS) and a radical initiator leads to the formation of Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate. This selective transformation is a key step in elaborating the molecular scaffold for more complex structures.
Table 1: Selective Benzylic Bromination
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|
Regioselectivity in Cross-Coupling Reactions
The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring raises the question of regioselectivity in transition-metal-catalyzed cross-coupling reactions. Based on the general principles of palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in oxidative addition to a low-valent palladium center. The C-Br bond is weaker and more polarizable, making it the preferred site for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
While specific comparative studies on this compound are not extensively published in peer-reviewed journals, its use as an intermediate in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK-1) inhibitors implicitly demonstrates this regioselectivity. In these synthetic sequences, the bromo substituent is consistently used as the handle for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, leaving the fluoro group untouched. This indicates a high degree of regioselectivity, favoring reaction at the more labile C-Br bond.
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling (Inferred from Synthetic Utility)
| Reaction Type | Reactive Site | Unreactive Site | Rationale |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-Br | C-F | Higher reactivity of C-Br bond in oxidative addition to Pd(0) |
Nucleophilic Aromatic Substitution
The fluorine atom on the ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing methyl ester group, particularly when it is positioned ortho or para to the fluorine. In this compound, the fluorine atom is ortho to the ester group. However, the C-F bond is inherently strong, and harsh reaction conditions (high temperatures, strong nucleophiles) are typically required for its substitution.
In the context of this multi-functionalized system, the high reactivity of the C-Br bond in palladium-catalyzed reactions means that cross-coupling is generally favored under milder conditions than those required for SNAr of the fluorine atom. There is limited specific data in the public domain detailing successful SNAr reactions on this particular substrate without affecting the bromo substituent, suggesting that transformations at the bromine position are more synthetically accessible and predictable.
Applications of Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate As a Platform Molecule
Building Block for Advanced Organic Synthesis
The reactivity of Methyl 5-bromo-2-fluoro-4-methylbenzoate allows for its use as a foundational element in the construction of intricate molecular architectures.
Synthesis of Complex Polycyclic and Heterocyclic Systems
While direct, published examples of the use of this compound in the synthesis of complex polycyclic and heterocyclic systems are not extensively documented, its structural motifs are found in precursors for such molecules. Fluorine-containing building blocks are increasingly utilized in the synthesis of heterocyclic compounds due to their ability to impart unique properties to the target molecules. researchgate.netbenthamdirect.comnih.gov The bromo- and fluoro-substituted benzene (B151609) ring is a common feature in starting materials for palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds essential for forming heterocyclic rings. researchgate.netresearchgate.netwikipedia.org For instance, related brominated benzoic acid esters have been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize biaryl compounds, which are precursors to a variety of heterocyclic systems. researchgate.net The presence of both a bromine and a fluorine atom on the ring of this compound offers opportunities for sequential and regioselective cross-coupling reactions to build complex ring systems.
Incorporation into Macrocyclic Structures
The synthesis of macrocycles, large ring structures often found in biologically active natural products and pharmaceuticals, is a complex endeavor. While there is no direct literature detailing the incorporation of this compound into macrocyclic structures, its functionalities are relevant to macrocyclization strategies. The bromo- and ester groups can serve as handles for intramolecular coupling reactions to form the large ring. For example, palladium-catalyzed intramolecular cross-coupling reactions are a known strategy for synthesizing macrocycles. cas.org
Contributions to Medicinal Chemistry and Drug Discovery Programs
The structural features of this compound make it an attractive starting point for the synthesis of medicinally relevant compounds.
Development of Active Pharmaceutical Ingredients (APIs)
Halogenated benzoic acids and their esters are important intermediates in the pharmaceutical industry. nih.gov For example, a structurally similar compound, 2-methyl-5-bromobenzoic acid, is used as a raw material in the synthesis of an intermediate for Canagliflozin, an anti-diabetic medication. e-bookshelf.de This suggests that this compound could similarly serve as a precursor for the development of new active pharmaceutical ingredients. Its substitution pattern can be a key component of a pharmacophore or a scaffold that can be further elaborated to create a diverse library of compounds for biological screening. rsc.org
Scaffold for Modulating Biological Activity
The core structure of this compound can be used as a scaffold that can be systematically modified to study structure-activity relationships (SAR). The bromine atom allows for the introduction of a wide variety of substituents through cross-coupling reactions, enabling the exploration of how different groups at that position affect biological activity. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. The methyl and ester groups also provide points for modification. This modular approach is central to medicinal chemistry for optimizing the potency and selectivity of lead compounds. mdpi.com
Design of Compounds Targeting Specific Enzymes (e.g., Sirtuins)
Sirtuins are a class of enzymes that are important targets in drug discovery for a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The design of specific sirtuin modulators is an active area of research. mdpi.com A closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds (such as MDL-800, MDL-801, and MDL-811), which are known activators of Sirtuin 6 (SIRT6). ossila.com SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor, and its activation by these compounds leads to a decrease in histone levels in cancer cells. ossila.com Given the structural similarity, it is plausible that this compound could be chemically converted to the corresponding aniline (B41778) or other derivatives to serve as a scaffold for the design of novel sirtuin modulators.
Precursor for Anti-diabetic Agents and Other Therapeutics
The structural framework of halogenated methylbenzoates is integral to the synthesis of modern pharmaceuticals, particularly in the class of anti-diabetic agents known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. These drugs represent a significant advancement in the management of type 2 diabetes.
Detailed Research Findings:
Research and patent literature detail the synthesis of potent SGLT2 inhibitors, such as Canagliflozin, starting from structurally related bromo-benzoic acid derivatives. For instance, the synthesis of Canagliflozin, a prominent anti-diabetic drug, utilizes 5-bromo-2-methylbenzoic acid as a key starting material. nih.govacs.orggoogle.com In this process, the acid is first converted to its acid chloride, which then undergoes a Friedel-Crafts reaction, followed by several other steps to build the final complex structure of the drug. nih.govacs.org
This compound, by virtue of its analogous structure, is a highly valuable precursor for the synthesis of novel therapeutic agents and fluorinated analogues of existing drugs like Canagliflozin. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Therefore, this compound provides a platform for developing next-generation SGLT2 inhibitors or other therapeutics where such property modulation is desired. The bromo-substituent offers a reactive handle for coupling with the glycoside portion of the molecule, a key step in the synthesis of this class of drugs. google.com
| Precursor Acid | Therapeutic Agent | Therapeutic Class |
| 5-bromo-2-methylbenzoic acid | Canagliflozin | SGLT2 Inhibitor |
| 5-bromo-2-chlorobenzoic acid | Dapagliflozin | SGLT2 Inhibitor |
This table showcases established precursors for major anti-diabetic drugs, illustrating the importance of the bromo-benzoic acid scaffold that this compound belongs to.
Use in the Synthesis of Agrochemicals
In the field of agricultural science, the development of effective and selective pesticides and herbicides is crucial for crop protection. Halogenated aromatic compounds are a cornerstone of agrochemical research and development, forming the backbone of numerous active ingredients.
Detailed Research Findings:
The molecular architecture of this compound, featuring both fluorine and bromine atoms, is characteristic of motifs found in modern agrochemicals. Fluorine substitution is known to increase the biological activity and metabolic stability of pesticides. The specific substitution pattern on the benzene ring can be fine-tuned to achieve desired herbicidal or insecticidal activity while minimizing off-target effects.
While direct synthesis of a commercialized agrochemical from this specific methyl benzoate (B1203000) is not extensively documented in public literature, its role as a versatile intermediate is clear. The bromine atom allows for the facile introduction of various other functional groups through well-established chemical reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This enables chemists to generate large libraries of novel compounds for high-throughput screening to identify new agrochemical leads. The presence of the fluoro and methyl groups provides a stable, pre-functionalized core upon which molecular complexity can be built, making it an attractive starting point for exploratory synthesis programs aimed at discovering the next generation of crop protection agents.
Role in Materials Science Applications
The unique electronic and physical properties conferred by fluorine atoms make fluorinated organic compounds highly sought after in materials science. This compound serves as a key building block for the synthesis of specialized organic materials with applications in electronics and displays.
The creation of advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the precise construction of conjugated molecular systems. rsc.org These materials require building blocks that can be linked together to form large, electronically active structures.
Detailed Research Findings:
This compound is an ideal precursor for these applications. The bromine atom on the phenyl ring acts as a versatile reactive site for carbon-carbon bond-forming reactions. This is particularly useful in polymerization or cross-coupling reactions to build up the conjugated backbones of organic semiconductors.
Furthermore, the fluorine atom plays a critical role in tuning the material's properties. It is strongly electron-withdrawing, which can lower the HOMO and LUMO energy levels of the resulting material. This tuning is essential for matching the energy levels of different layers within an electronic device (e.g., for efficient charge injection in an OLED). researchgate.net Fluorination can also increase the material's electron mobility and improve its oxidative stability, leading to longer device lifetimes. Therefore, this compound is a valuable starting material for creating bespoke organic electronic materials with tailored properties.
The synthesis of liquid crystals (LCs) for display applications and high-performance polymers often involves the use of rigid, functionalized aromatic cores. Fluorine substitution, in particular, has become a critical design element in modern liquid crystal materials. biointerfaceresearch.com
Detailed Research Findings:
The structure of this compound is well-suited for the synthesis of liquid crystal molecules. It provides a rigid phenyl core, and the lateral fluorine atom can help induce or modify the mesomorphic properties of the final molecule. biointerfaceresearch.combeilstein-journals.org Specifically, lateral fluoro-substituents are known to influence phase behavior and are often used to create materials with the negative dielectric anisotropy required for display modes like in-plane switching (IPS). The bromo-substituent can be readily converted or used in coupling reactions to elongate the molecule and attach other mesogenic units, a common strategy in the synthesis of calamitic (rod-shaped) liquid crystals. researchgate.net
In polymer science, the difunctional nature of the molecule (a bromo group for coupling and an ester group that can be hydrolyzed and used in polycondensation) allows it to be used as a monomer. Suzuki polymerization, a powerful method for creating conjugated polymers, can utilize the bromo-functionalization. This could lead to the formation of novel fluorinated aromatic polymers with high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for use as advanced engineering plastics or as dielectric layers in electronic components.
Computational and Theoretical Investigations of Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation to determine the distribution of electrons within the molecule, providing insights into its stability, reactivity, and spectroscopic properties. For Methyl 5-bromo-2-fluoro-4-methylbenzoate, such calculations would elucidate the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited, influencing its chemical behavior and UV-Vis absorption properties. For instance, a computational study on the related compound, methyl 4-bromo-2-fluorobenzoate, determined its HOMO and LUMO energy values to be -6.509 eV and -4.305 eV, respectively. researchgate.net This indicates the energy required for electronic transitions and is essential for predicting the molecule's role in chemical reactions. The distribution of these frontier orbitals would show that the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be centered on areas capable of accepting electrons, such as the carbonyl group.
Density Functional Theory (DFT) for Energy Minimization and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation (energy minimization). By applying DFT, a precise three-dimensional structure of this compound can be determined, including bond lengths, bond angles, and dihedral angles.
DFT calculations also allow for the prediction of molecular reactivity. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of positive and negative potential can be visualized. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow areas) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like the ester group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. This is typically done by systematically rotating specific bonds and calculating the potential energy at each step to generate a potential energy surface (PES).
For example, a study on the related 5-bromo-2-ethoxyphenylboronic acid identified four distinct conformers, with calculations determining the most stable "Trans-Cis (TC)" form. nih.gov A similar analysis for this compound would involve rotating the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group. The resulting PES would reveal the energy barriers to rotation and the population of each conformer at a given temperature, which is crucial for understanding its dynamic behavior and how it might fit into a biological receptor site.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom, taking into account the electronic effects of the bromo, fluoro, methyl, and methyl ester substituents on the aromatic ring. These predicted spectra can be compared with experimental data to confirm the structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net Each vibrational mode (stretching, bending, etc.) can be assigned to specific functional groups. For the title compound, characteristic frequencies for the C=O stretch of the ester, C-F stretch, C-Br stretch, and various aromatic C-H and C-C vibrations would be calculated. Theoretical frequencies are often systematically scaled to achieve better agreement with experimental results. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This analysis would reveal the electronic transitions responsible for the compound's absorption of UV or visible light, which are closely related to the HOMO-LUMO gap.
Table 1: Illustrative Predicted Spectroscopic Data for an Analogous Compound (5-bromo-2-ethoxyphenylboronic acid) Note: This data is for a structurally related compound and serves to illustrate the type of information generated by computational prediction.
| Parameter | Computational Method | Predicted Value | Experimental Value | Reference |
| ¹³C NMR Chemical Shift (Selected) | GIAO/DFT | Varies per atom | Varies per atom | nih.gov |
| ¹H NMR Chemical Shift (Selected) | GIAO/DFT | Varies per proton | Varies per proton | nih.gov |
| Key IR Frequencies (cm⁻¹) | DFT/B3LYP | e.g., O-H stretch | e.g., ~3300 cm⁻¹ | nih.gov |
| UV-Vis λmax (in Ethanol) | TD-DFT | ~280 nm | 285 nm | nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations can be employed. These techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.
Molecular Docking: This computational method places the ligand into the binding site of a target protein in various orientations and conformations to find the best fit. nih.gov The process results in a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. Docking studies could screen this compound against various known cancer targets or enzymes to hypothesize its mechanism of action. For instance, studies on similar heterocyclic compounds have used docking to evaluate their binding affinity within the active pocket of enzymes like Cyclin-Dependent Kinase 4 (CDK4). nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the stability of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD provides insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds) identified during docking. This offers a more dynamic and realistic view of the binding event. nih.gov
Table 2: Example of Molecular Docking Results for Chromone Congeners against CDK4 Target Note: This table illustrates typical data from a molecular docking study on different, but related, compounds.
| Compound | Binding Energy (kcal/mol) | Key Interactions |
| Compound A | -9.8 | H-bonding, Hydrophobic |
| Compound B | -9.5 | H-bonding, Hydrophobic |
| Compound C | -8.7 | H-bonding |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to build statistical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
To build a QSAR model for analogues of this compound, one would first need experimental data on a specific biological activity (e.g., IC₅₀ values against a cancer cell line) for a set of structurally related molecules. Then, a wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).
Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).
Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA). researchgate.net
Using statistical methods like multiple linear regression or machine learning, a mathematical equation is derived that correlates a selection of these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the design of more potent analogues.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 5-bromo-2-fluoro-4-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive characterization.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum for this compound, distinct signals would be observed for the aromatic protons and the methyl groups. The aromatic protons' signals are influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups, as well as the electron-donating methyl group.
¹³C NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about their hybridization and chemical environment. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with their shifts influenced by the attached substituents), and the methyl carbons.
¹⁹F NMR is particularly informative due to the presence of a single fluorine atom. It provides a sensitive probe into the electronic environment around the fluorine atom. The chemical shift and coupling constants to neighboring protons (H-F coupling) offer crucial data for confirming the substitution pattern on the aromatic ring.
Table 1: Predicted NMR Data for this compound Note: Actual experimental values may vary based on solvent and instrument parameters.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~ 7.8 - 8.2 | d | J(H,F) ≈ 6-8 | Aromatic H ortho to Bromine |
| ¹H | ~ 7.2 - 7.5 | d | J(H,F) ≈ 9-11 | Aromatic H ortho to Fluorine |
| ¹H | ~ 3.9 | s | - | O-CH₃ (Ester) |
| ¹H | ~ 2.4 | s | - | Ar-CH₃ |
| ¹³C | ~ 164-166 | s | - | C=O (Ester) |
| ¹³C | ~ 158-162 | d | ¹J(C,F) ≈ 250-260 | C-F |
| ¹³C | ~ 135-140 | m | - | Aromatic C-H & C-Br |
| ¹³C | ~ 115-125 | m | - | Aromatic C-H & C-C |
| ¹³C | ~ 52-53 | s | - | O-CH₃ (Ester) |
| ¹³C | ~ 20-22 | s | - | Ar-CH₃ |
| ¹⁹F | ~ -110 to -120 | m | - | Ar-F |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. For this compound (Molecular Formula: C₉H₈BrFO₂), HRMS would confirm the exact mass, which is calculated to be approximately 245.9715 u. sapphirebioscience.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two major peaks (M and M+2) of similar intensity.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The pattern of fragmentation is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.
Chromatographic Purity Assessment and Separation Techniques
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the purity analysis of non-volatile and thermally sensitive compounds like this compound. The method involves pumping a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Purity is determined by the area percentage of the main peak in the resulting chromatogram.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that uses smaller particle sizes in the column packing (<2 µm), allowing for higher resolution, faster run times, and improved sensitivity. This technique provides a more detailed purity profile, capable of separating closely related impurities that might co-elute in a standard HPLC run. The principles are the same as HPLC, but the higher pressures and specialized instrumentation yield superior performance.
Gas Chromatography (GC)
Gas Chromatography is suitable for volatile and thermally stable compounds. While the ester functional group makes this compound amenable to GC analysis, care must be taken to ensure it does not decompose at the high temperatures of the injection port or column. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC can be a powerful tool for detecting volatile impurities that may not be visible by HPLC. Purity levels greater than 98% are often confirmed using this method. tcichemicals.com
Table 2: Typical Chromatographic Conditions
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) | Purity assessment, quantification |
| UPLC | Reversed-Phase (e.g., C18, <2 µm) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis, MS | High-resolution purity, impurity profiling |
| GC | Capillary (e.g., DB-5, HP-5) | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, volatile impurity detection |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, FT-IR and Raman, probe the vibrational modes of a molecule. They are complementary methods that provide a molecular "fingerprint" and are excellent for identifying functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The FT-IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C-O stretching vibrations, C-F stretching, and aromatic C-H and C=C stretching bands.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also provide information on the aromatic ring vibrations and the methyl group deformations, complementing the data from the FT-IR spectrum. nih.gov
Table 3: Key Vibrational Spectroscopy Bands
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | ~ 3000 - 3100 | ~ 3000 - 3100 | Stretching |
| Aliphatic C-H (CH₃) | ~ 2850 - 3000 | ~ 2850 - 3000 | Stretching |
| C=O (Ester) | ~ 1720 - 1740 | ~ 1720 - 1740 | Stretching |
| Aromatic C=C | ~ 1450 - 1600 | ~ 1450 - 1600 | Stretching |
| C-O (Ester) | ~ 1100 - 1300 | Variable | Stretching |
| C-F | ~ 1100 - 1250 | Variable | Stretching |
| C-Br | ~ 500 - 650 | ~ 500 - 650 | Stretching |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction analysis would yield a comprehensive dataset detailing its atomic architecture. This would include the determination of its crystal system, space group, and the precise coordinates of each atom in the unit cell. However, despite a thorough review of available scientific literature, specific experimental crystallographic data for this compound has not been publicly reported. Therefore, a detailed table of its crystallographic parameters cannot be presented at this time.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements within a sample. This method is crucial for validating the empirical formula of a synthesized compound, ensuring it aligns with the expected stoichiometry. For this compound, with a molecular formula of C₉H₈BrFO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, fluorine, and oxygen.
The experimental values obtained from elemental analysis are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental integrity and purity. As with the crystallographic data, specific experimental results from the elemental analysis of this compound are not found in the surveyed scientific and technical literature.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 43.75 | Data not available |
| Hydrogen (H) | 3.26 | Data not available |
| Bromine (Br) | 32.34 | Data not available |
| Fluorine (F) | 7.69 | Data not available |
Patent Landscape and Intellectual Property in Relation to Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate
Analysis of Existing Patent Literature on Synthesis and Applications
Patents explicitly mentioning Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS No. 478374-76-4) confirm its role as a key intermediate in the synthesis of pharmacologically active compounds. For instance, European Patent EP3621615B1, titled "Apoptosis signal-regulating kinase 1 (ASK1) inhibitors," describes a synthetic sequence that utilizes this compound. google.com The patent outlines a multi-step process where this compound is a starting material for producing more complex heterocyclic structures intended for therapeutic use.
Another patent, CN110869017B, also related to apoptosis signal-regulating kinase 1 inhibitors, lists this compound and its subsequent derivative, methyl 5-bromo-4-(dibromomethyl)-2-fluorobenzoate, in its description. google.com This further solidifies the compound's application in the development of kinase inhibitors, a significant class of drugs in oncology and inflammatory diseases.
While patents for the direct, standalone synthesis of this compound are less common, the synthesis of structurally similar fluorinated benzoates is well-documented in patent literature. These patents often employ standard organic chemistry transformations, adapted for fluorinated compounds. Common synthetic strategies involve:
Diazotization and Fluorination (Schiemann-type reactions): Starting from an appropriately substituted aniline (B41778) (e.g., an amino-bromo-methylbenzoic acid ester), a diazonium salt is formed and subsequently converted to the corresponding fluoro derivative.
Halogen Exchange (Halex) Reactions: This industrial process involves the displacement of a chloride or other halide with fluoride (B91410), typically using a fluoride salt like potassium fluoride at elevated temperatures in a polar aprotic solvent. rsc.orgrsc.org This method is particularly effective for aromatic rings activated by electron-withdrawing groups. rsc.orgrsc.org
Esterification: The final step often involves the esterification of the corresponding carboxylic acid to yield the methyl ester.
The following table summarizes representative patents for the synthesis of related fluorinated benzoate (B1203000) compounds, illustrating common synthetic approaches in this chemical space.
| Patent Number | Title | Relevance to Synthesis |
| CN117049963A | Preparation method of 5-bromo-3-fluoro-2-methylbenzoate | Describes the synthesis of a positional isomer, involving diazotization of a methyl 2-methyl-3-amino-5-bromobenzoate precursor with hexafluorophosphoric acid and sodium nitrite (B80452). chemicalindustryjournal.co.uk |
| CN111018740B | Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester | Details a two-step synthesis starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, proceeding through a diazotization/iodination followed by a cyanation reaction. biosolveit.de |
These patents highlight that the novelty often lies not in the synthesis of the intermediate itself, but in its strategic use to create new, patentable final products.
Strategies for Intellectual Property Protection of Novel Derivatives
Given that this compound is a building block, intellectual property (IP) strategies focus on the novel derivatives synthesized from it. Pharmaceutical and agrochemical companies, the primary users of such intermediates, employ a variety of patenting strategies to protect their innovations. chemicalindustryjournal.co.ukthechemicalengineer.com
A robust IP strategy for novel derivatives would typically involve:
Composition of Matter Patents: This is the strongest form of protection, claiming the novel chemical structure of the final active ingredient itself. The patentability of such a claim relies on the derivative being new, useful, and non-obvious over the prior art.
Process Patents: Claiming the specific synthetic method used to produce the novel derivative from this compound. This can provide protection even if the final product's composition of matter patent has expired or is held by another entity.
Method of Use Patents: These patents claim a new use for a known compound. If a derivative of this compound is found to have a new therapeutic application, this new use can be patented.
Formulation Patents: Protecting a specific formulation of the active ingredient, such as a particular tablet composition, injectable solution, or controlled-release mechanism.
Patents on Intermediates: While less common for simple building blocks, a key, non-obvious intermediate in a synthetic pathway to a valuable product can sometimes be patented in its own right if it meets the criteria for patentability, including having a specific, substantial, and credible utility. issuu.comarchivemarketresearch.com
Companies often create a "patent fence" around a valuable drug by filing for multiple types of patents, covering the active ingredient, its synthesis, various formulations, and methods of use, thereby extending the effective commercial exclusivity. dataintelo.com
Commercial Synthesis and Scale-Up Considerations in Industrial Settings
The commercial-scale synthesis of this compound and its derivatives requires careful consideration of cost, safety, efficiency, and environmental impact. The methods used in laboratory-scale synthesis often need significant modification for industrial production.
Key considerations for scale-up include:
Reaction Type and Conditions: Halogen exchange (Halex) reactions are a common industrial method for introducing fluorine into aromatic rings. rsc.orgrsc.org These reactions typically require high temperatures (150-250°C) and polar aprotic solvents like DMSO or sulfolane, which can present challenges in terms of handling, safety, and solvent recovery. rsc.orgrsc.org The presence of impurities in raw materials can have a significant impact on the safety and outcome of such high-temperature reactions.
Raw Material Sourcing and Cost: The cost and availability of the starting materials are critical for economic viability. Industrial processes prioritize the use of readily available and inexpensive precursors.
Process Safety: Many of the reagents used in fluorination chemistry can be hazardous. A thorough safety assessment, including reaction calorimetry and thermal stability studies, is essential to prevent runaway reactions, especially in exothermic processes.
Work-up and Purification: Isolation and purification of the final product must be efficient and scalable. This may involve distillation, crystallization, or extraction. The choice of method depends on the physical properties of the compound and the required purity specifications. Minimizing waste streams is also a key consideration in modern chemical manufacturing.
Equipment: The corrosive nature of some reagents, such as those used in fluorination, may require specialized reactors and handling equipment.
The following table outlines potential challenges and mitigation strategies for the commercial scale-up of a hypothetical synthesis of this compound.
| Scale-Up Consideration | Potential Challenge | Mitigation Strategy |
| Fluorination Step | Use of hazardous fluorinating agents; high reaction temperatures and pressures. | Implementation of robust process control and safety interlocks; use of specialized reactors designed for high-temperature/pressure operations; exploring milder, modern fluorination methods where feasible. |
| Solvent Handling | Use of high-boiling point, potentially toxic polar aprotic solvents (e.g., sulfolane, DMAc). | Investment in efficient solvent recovery and recycling systems; investigation of greener solvent alternatives. |
| Impurity Profile | Unknown impurities in raw materials could catalyze side reactions or cause thermal instability. | Strict quality control of incoming raw materials; conducting impurity effect studies during process development. |
| Product Purification | Achieving high purity required for pharmaceutical applications. | Development of a robust and scalable crystallization or distillation process; use of analytical techniques to monitor purity throughout the process. |
| Waste Management | Generation of inorganic salt by-products and solvent waste. | Developing a comprehensive waste management plan; optimizing reaction stoichiometry to minimize excess reagents and by-products. |
Economic Viability and Market Potential of Derivative Compounds
The economic viability of this compound is not based on its own market but on the market potential of the high-value derivatives it helps to create. As a building block for complex pharmaceuticals, its value is leveraged in the final, patent-protected drug product.
The global market for fluorinated intermediates is substantial and growing, driven by the increasing demand in the pharmaceutical and agrochemical sectors. The market for fluorinated pharmaceutical intermediates was projected to grow significantly, with some reports estimating it to reach several billion dollars. dataintelo.com This growth is fueled by the fact that a significant percentage of new drugs approved contain fluorine, which can enhance properties like metabolic stability, bioavailability, and binding affinity.
The use of this compound in the synthesis of kinase inhibitors, as indicated by patent literature, places it in a particularly lucrative segment of the pharmaceutical market. google.comgoogle.com Kinase inhibitors are a cornerstone of modern targeted cancer therapy and are also used in treating inflammatory conditions. The market for these drugs is a multi-billion dollar industry.
The economic potential can be summarized as follows:
High-Value End Products: The derivatives are not commodity chemicals but are active pharmaceutical ingredients (APIs) for high-value drugs.
Enabling Technology: The unique substitution pattern of this intermediate may be crucial for achieving the desired biological activity and patentability of the final drug, making it an enabling component.
The following table illustrates the market drivers for derivatives of this compound.
| Market Driver | Description |
| Pharmaceutical R&D Investment | Continued investment in the discovery of new drugs, particularly in areas like oncology and immunology, drives demand for novel chemical intermediates. |
| Advantages of Fluorination | The incorporation of fluorine atoms often improves a drug candidate's pharmacological profile, making fluorinated intermediates highly sought after. |
| Patent Exclusivity of Derivatives | The ability to synthesize novel, patentable drugs from this intermediate provides a strong economic incentive for its use. |
| Growth in Targeted Therapies | The increasing focus on precision medicine and targeted therapies, such as kinase inhibitors, creates a robust market for the final products derived from this compound. |
Hazard Assessment and Safe Laboratory Practices for Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate
General Safety Principles for Handling Halogenated Organic Compounds
Halogenated organic compounds, a class that includes Methyl 5-bromo-2-fluoro-4-methylbenzoate, require specific safety measures due to their potential for toxicity and environmental persistence. illinois.edunih.govnih.gov General safety principles are foundational to minimizing risk in the laboratory. solubilityofthings.com
A critical first step is a comprehensive awareness of the chemical's properties, including its flammability, reactivity, and toxicity. solubilityofthings.com While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as other halogenated benzoic acids and anilines, indicate potential hazards. ossila.comnih.gov These related compounds are often classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. ossila.comnih.govbldpharm.com Therefore, it is prudent to handle this compound as a substance with a similar hazard profile.
Personnel must use appropriate Personal Protective Equipment (PPE) at all times. csub.edu This includes chemical-resistant gloves (nitrile or neoprene are often suitable for incidental contact with organic solvents), safety goggles to protect against splashes, and a lab coat to prevent skin contact. solubilityofthings.comnih.gov Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or dust. illinois.edulibretexts.org
Proper storage is also a key safety principle. Halogenated organic compounds should be stored in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. illinois.edufishersci.com
Table 1: GHS Hazard Profile for Structurally Similar Halogenated Compounds Note: This table is based on data for related compounds and serves as a guide for the potential hazards of this compound.
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements (Examples) | Reference |
|---|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | GHS07 (Exclamation Mark) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | nih.govbldpharm.com |
| Skin Corrosion/Irritation | Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | ossila.comnih.govtcichemicals.com |
| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS07 (Exclamation Mark) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ossila.comnih.govtcichemicals.com |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P312: Call a POISON CENTER or doctor if you feel unwell. | ossila.comnih.govfishersci.com |
Risk Mitigation Strategies in Research and Development Laboratories
In an R&D environment, where reaction scales and conditions can vary, a dynamic approach to risk mitigation is crucial. This involves a combination of engineering controls, administrative controls, and procedural best practices.
Engineering Controls: The primary engineering control for handling volatile or dusty halogenated compounds is the chemical fume hood. csub.edu All transfers and manipulations of this compound should occur within a properly functioning fume hood to prevent exposure to chemical vapors or dust. fishersci.com Emergency equipment, including an eyewash station and safety shower, must be readily accessible and regularly tested. illinois.edu
Administrative Controls: Laboratory managers are responsible for ensuring that all personnel are thoroughly trained on the specific hazards and safe handling procedures for the chemicals they use. nih.gov Access to areas where hazardous chemicals are stored and handled should be restricted to authorized personnel. It is also vital to have Safety Data Sheets (SDS) for all chemicals readily available, as they provide essential information on handling, storage, and emergency measures. solubilityofthings.com
Procedural Best Practices: Safe work practices are essential to minimize the risk of exposure and accidents.
Avoid Contamination: Never wear gloves or lab coats outside of the laboratory to prevent the contamination of common areas. nih.gov
Handling: When handling the solid compound, avoid the formation of dust. fishersci.com For solutions, transfer liquids carefully to avoid splashes. illinois.edu
Heating: When heating reactions containing organic solvents, avoid open flames and use a flameless heat source like a heating mantle or water bath. csub.edu
Hygiene: Always wash hands thoroughly after handling chemicals, even if gloves were worn. solubilityofthings.com Food and drink are strictly prohibited in the laboratory. libretexts.org
Responsible Disposal and Environmental Considerations in Chemical Synthesis
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. ethz.ch Halogenated organic compounds often require special disposal procedures due to their potential environmental impact. tennessee.edu
Waste Segregation and Disposal: A cardinal rule in hazardous waste management is the proper segregation of waste streams. Halogenated solvent waste must be collected separately from non-halogenated waste. tennessee.eduhazardouswasteexperts.com This is because the treatment methods for halogenated waste, such as high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide and hydrogen fluoride), are more complex and costly. epa.govfishersci.com Mixing waste streams needlessly increases the volume of waste that requires this specialized and expensive treatment. hazardouswasteexperts.com
All waste containers must be clearly and accurately labeled with their contents and associated hazards, kept tightly closed except when adding waste, and stored in a designated, safe location. solubilityofthings.comethz.ch Disposal must be carried out through an accredited waste disposal contractor in accordance with all local, state, and national regulations. ossila.com
Environmental Considerations: The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. irjmets.comwjarr.com Halogenated aromatic compounds, including benzoates, can be persistent in the environment and may bioaccumulate. nih.govdss.go.th Their release into the environment through improper disposal must be avoided. ossila.comfishersci.com
During the synthesis process itself, consideration should be given to:
Waste Prevention: Designing chemical syntheses to maximize the incorporation of all materials into the final product (atom economy) and minimizing the generation of byproducts. irjmets.com
Safer Solvents: Whenever possible, replacing hazardous organic solvents with safer alternatives like water or greener solvent options. wjarr.com
Process Optimization: Improving reaction efficiency to reduce the amount of unreacted starting materials and byproducts that end up in the waste stream. pressbooks.pub
By integrating these hazard assessment, risk mitigation, and responsible disposal strategies, laboratories can handle this compound and other halogenated compounds in a manner that ensures the safety of personnel and protects the environment.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of polyfunctionalized aromatic compounds like Methyl 5-bromo-2-fluoro-4-methylbenzoate is continuously evolving. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods.
One promising area is the application of C-H functionalization . This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to synthesis. chim.itresearchgate.net Transition metal catalysis, a cornerstone of modern organic synthesis, is expected to play a pivotal role. chim.itmdpi.com The development of novel catalysts, particularly those based on abundant and less toxic metals like cobalt and ruthenium, is an active area of investigation. researchgate.netmdpi.com These new catalytic systems could enable the direct introduction of the bromo, fluoro, and methyl groups onto a benzoate (B1203000) scaffold with high regioselectivity, potentially shortening synthetic sequences and reducing waste.
Furthermore, research into innovative domino reactions, such as the one-pot synthesis of polyfunctionalized carbazoles, demonstrates the potential for complex molecule construction from simple precursors in a highly efficient manner. nih.gov Adapting such strategies could lead to novel and more direct routes to this compound and its derivatives.
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches
| Feature | Traditional Synthesis (e.g., Sandmeyer Reaction) | Emerging Synthetic Pathways (e.g., C-H Functionalization) |
| Starting Materials | Often require pre-functionalized precursors. | Can utilize simpler, unactivated starting materials. |
| Atom Economy | Can be lower due to the use of stoichiometric reagents. | Generally higher, with fewer byproducts. |
| Step Economy | Often involves multiple, sequential steps. | Can potentially reduce the number of synthetic steps. |
| Catalysts | May use classical reagents. | Employs advanced transition metal catalysts. mdpi.comresearchgate.netmdpi.com |
| Sustainability | May generate more waste. | Aims for more environmentally benign processes. |
Diversification of Biological Applications and Target Engagement
While currently designated for research purposes, the structural motifs within this compound suggest its potential as a key intermediate in the synthesis of biologically active compounds. sapphirebioscience.com The presence of fluorine, a common feature in many pharmaceuticals, can significantly influence properties like metabolic stability and binding affinity.
Future research is anticipated to explore the incorporation of the 5-bromo-2-fluoro-4-methylbenzoyl moiety into various molecular scaffolds to probe their interactions with a range of biological targets. A particularly promising area is the development of kinase inhibitors . nih.goved.ac.ukresearchgate.net Many approved kinase inhibitors feature substituted aromatic cores, and the specific substitution pattern of this compound could offer unique binding interactions. ed.ac.uk The design and synthesis of novel derivatives for screening against a broad panel of kinases could uncover new therapeutic leads for cancer and other diseases driven by dysregulated kinase activity. ed.ac.uk
Additionally, the exploration of this compound in the synthesis of novel antibacterial and antiviral agents is a viable research direction. Halogenated benzoic acid derivatives have shown promise as antibacterial agents, and this scaffold could be a starting point for the development of new compounds to combat drug-resistant pathogens. nih.govnih.gov Similarly, its use in creating inhibitors of enzymes crucial for viral replication, such as proteases, warrants investigation. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The production of fine chemicals and pharmaceutical intermediates is undergoing a technological revolution with the advent of flow chemistry and automated synthesis. These technologies offer significant advantages in terms of safety, efficiency, and scalability.
Flow chemistry , the process of performing chemical reactions in a continuously flowing stream, is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as halogenations. rsc.orgresearchgate.net The precise control over reaction parameters like temperature, pressure, and reaction time in a flow reactor can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processing. nih.govsyrris.com The application of flow chemistry to the synthesis of this compound could streamline its production, especially for the selective reduction of the ester to an aldehyde, a common transformation in drug synthesis. researchgate.net
Automated synthesis platforms offer the ability to rapidly generate libraries of related compounds for high-throughput screening. chimia.chnih.govresearchgate.net By integrating robotic systems with software for reaction planning and execution, researchers can accelerate the discovery of new molecules with desired properties. scripps.edu An automated platform could be employed to synthesize a diverse array of derivatives of this compound by systematically varying substituents, which could then be screened for biological activity.
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry. beilstein-journals.orgresearchgate.netconsensus.app These computational approaches can analyze vast datasets to predict chemical properties, optimize reaction conditions, and even design novel molecules with desired characteristics.
In the context of this compound, AI and ML can be applied in several ways:
Compound Design: Generative AI models can be used for the de novo design of small molecules that are predicted to bind to specific biological targets, such as protein kinases. nih.govbiorxiv.orgnih.gov These models could use the 5-bromo-2-fluoro-4-methylbenzoyl scaffold as a starting point to generate novel, synthetically accessible inhibitors with high predicted affinity and selectivity. biorxiv.org
Synthesis Prediction: ML models can be trained on large reaction databases to predict the optimal conditions for a given chemical transformation. beilstein-journals.orgresearchgate.net This could be used to identify the most efficient catalysts, solvents, and temperatures for the synthesis of this compound and its derivatives, reducing the need for extensive empirical optimization. researchgate.netambujtewari.com
Predictive Biology: QSAR (Quantitative Structure-Activity Relationship) models, powered by machine learning, can predict the biological activity of new compounds based on their chemical structure. nih.gov This would allow for the virtual screening of a large number of derivatives of this compound to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com
The integration of these computational tools with experimental workflows promises to significantly accelerate the discovery and development of new applications for this versatile chemical building block.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-bromo-2-fluoro-4-methylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination and fluorination of a methyl benzoate precursor. For example, bromine can be introduced via electrophilic substitution using FeBr₃ as a catalyst, while fluorination may employ KF in polar aprotic solvents like DMF. Optimization requires monitoring reaction temperature (e.g., 0–5°C for bromination to avoid di-substitution) and stoichiometry (1.2–1.5 equivalents of fluorinating agent). Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., deshielded aromatic protons near Br/F groups).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F signatures).
- IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
Cross-referencing with X-ray crystallography (e.g., ORTEP-3 for Windows ) resolves ambiguities in regiochemistry.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture (hydrolysis of ester group) and prolonged exposure to room temperature, which may promote decomposition. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in splitting patterns may arise from dynamic effects (e.g., hindered rotation of substituents). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures or employ 2D techniques (COSY, NOESY) to confirm spatial proximity of protons. For example, NOE interactions between methyl and fluorine groups can clarify substitution patterns .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Common byproducts include di-brominated or over-fluorinated analogs. Use controlled reagent addition (e.g., slow addition of Br₂ via syringe pump) and low temperatures. For fluorination, consider using crown ethers to enhance KF reactivity selectively. Post-reaction quenching with Na₂S₂O₃ removes excess halogens .
Q. How does the steric and electronic influence of the 4-methyl group affect reactivity in cross-coupling reactions?
- Methodological Answer : The methyl group at C4 increases steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects (electron-donating methyl) can deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) or higher temperatures. Computational studies (DFT) predict reaction sites, while Hammett plots quantify substituent effects .
Q. What crystallographic challenges arise in determining the structure of this compound?
- Methodological Answer : Heavy atoms (Br) cause absorption errors in X-ray diffraction. Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections (SADABS). For disordered fluorine/methyl groups, refine occupancy ratios and apply restraints. Software like ORTEP-3 aids in visualizing thermal ellipsoids and validating bond angles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
